molecular formula C23H18BrN3O2S B11451437 1-(4-bromophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11451437
M. Wt: 480.4 g/mol
InChI Key: YDFNZHYTUOESGU-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-2-{[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-2-{[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Bromophenyl Group: This step may involve a halogenation reaction using bromine or a brominating agent.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-2-{[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-{[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a biological response.

    DNA Interaction: The compound may interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMOPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
  • 1-(4-BROMOPHENYL)-2-{[5-(2-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE

Uniqueness

1-(4-BROMOPHENYL)-2-{[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the bromophenyl and triazole moieties also contributes to its distinct properties.

Properties

Molecular Formula

C23H18BrN3O2S

Molecular Weight

480.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H18BrN3O2S/c1-29-21-10-6-5-9-19(21)22-25-26-23(27(22)18-7-3-2-4-8-18)30-15-20(28)16-11-13-17(24)14-12-16/h2-14H,15H2,1H3

InChI Key

YDFNZHYTUOESGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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